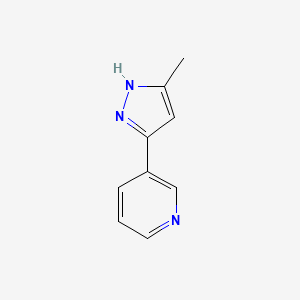

3-(3-methyl-1H-pyrazol-5-yl)pyridine

Descripción

Propiedades

IUPAC Name |

3-(5-methyl-1H-pyrazol-3-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-5-9(12-11-7)8-3-2-4-10-6-8/h2-6H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQOLRWLPQPKLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701290512 |

Source

|

| Record name | 3-(5-Methyl-1H-pyrazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19959-72-9 |

Source

|

| Record name | 3-(5-Methyl-1H-pyrazol-3-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19959-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Methyl-1H-pyrazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Synthesis of 3-(3-methyl-1H-pyrazol-5-yl)pyridine

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 3-(3-methyl-1H-pyrazol-5-yl)pyridine CAS Registry Number: 112881-58-8 (generic isomer class) / Specific isomers vary by tautomer. Molecular Formula: C9H9N3 Molecular Weight: 159.19 g/mol

Medicinal Chemistry Significance: The 3-(pyrazolyl)pyridine scaffold is a privileged structure in kinase inhibitor discovery. It serves as a bioisostere for biaryl systems, offering improved aqueous solubility and distinct hydrogen-bonding vectors for the ATP-binding pocket of enzymes such as p38 MAP kinase, BRAF, and VEGFR. The 3-methyl substituent on the pyrazole ring is frequently employed to modulate steric fit and lipophilicity (cLogP).

Synthetic Strategy: This guide details two primary synthetic routes. The Enaminone Route (Method A) is designated as the "Gold Standard" for medicinal chemistry applications due to its operational simplicity, high yield, and minimal purification requirements. The Claisen Condensation Route (Method B) is provided as a cost-effective alternative for large-scale manufacturing where reagent costs outweigh processing time.

Part 2: Retrosynthetic Analysis

The construction of the pyrazole ring attached to the pyridine core relies on the "3+2" cyclocondensation strategy. The bond disconnection occurs at the N-N bond (hydrazine) and the C-C/C-O bonds of the 1,3-electrophile.

Figure 1: Retrosynthetic disconnection showing the convergence of 3-acetylpyridine and a 2-carbon synthon to form the pyrazole core.

Part 3: Primary Synthesis Pathway (Method A: Enaminone Route)

Rationale: This route utilizes N,N-dimethylacetamide dimethyl acetal (DMA-DMA) to convert 3-acetylpyridine into an enaminone intermediate. This intermediate is highly reactive toward hydrazine but stable enough to isolate if necessary. Unlike the Claisen route, this method avoids strong alkoxide bases and minimizes polymerization side reactions.

Step 1: Formation of the Enaminone Intermediate

Reaction: 3-Acetylpyridine + DMA-DMA

-

Setup: Charge a dry 250 mL round-bottom flask (RBF) with 3-acetylpyridine (10.0 g, 82.6 mmol).

-

Reagent Addition: Add N,N-dimethylacetamide dimethyl acetal (DMA-DMA) (16.5 g, 124 mmol, 1.5 equiv). Note: DMA-DMA acts as both reagent and solvent; however, dry toluene (50 mL) can be used as a co-solvent to control reflux temperature.

-

Reaction: Equip the flask with a reflux condenser and a drying tube (CaCl2 or N2 line). Heat the mixture to reflux (approx. 110°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (5% MeOH in DCM). The starting ketone (Rf ~0.5) should disappear, and a bright yellow/orange spot (enaminone) will appear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess DMA-DMA and methanol byproduct.

-

Purification: The residue is typically a viscous orange oil or solid that solidifies upon standing. Triturate with cold diethyl ether or hexanes to obtain the enaminone as a yellow solid.

-

Yield Expectation: 85–95%.

-

Step 2: Cyclization with Hydrazine

Reaction: Enaminone + Hydrazine Hydrate

-

Setup: Dissolve the crude enaminone (from Step 1) in Ethanol (EtOH) (100 mL).

-

Cyclization: Add Hydrazine hydrate (80% or 64% solution, 5.0 g, ~100 mmol, 1.2 equiv) dropwise at room temperature.

-

Exotherm Alert: The reaction is mildly exothermic.

-

-

Completion: Heat the mixture to reflux for 2 hours.

-

Isolation:

-

Cool to room temperature.[6][7][8][9] The product often precipitates directly from the cool ethanol solution.

-

If precipitate forms: Filter, wash with cold EtOH, and dry.

-

If no precipitate: Concentrate the solvent to ~20% volume, add water (50 mL), and stir. The product will precipitate as a white to off-white solid.

-

-

Final Purification: Recrystallize from Ethanol/Water or Ethyl Acetate if high purity (>99%) is required for biological assays.

Part 4: Alternative Synthesis Pathway (Method B: Claisen Condensation)

Rationale: Suitable for scale-up when DMA-DMA is cost-prohibitive. This route forms a 1,3-diketone intermediate.[7]

Protocol

-

Condensation:

-

To a suspension of Sodium Ethoxide (NaOEt) (1.2 equiv) in dry THF or Toluene, add Ethyl Acetate (2.0 equiv) and 3-Acetylpyridine (1.0 equiv) dropwise.

-

Stir at 60°C for 4 hours. The solution will turn dark red/brown (formation of the enolate).

-

Quench: Acidify carefully with Acetic Acid to pH 6. Extract with EtOAc.[6][8] The intermediate is 1-(pyridin-3-yl)butane-1,3-dione .

-

-

Cyclization:

-

Dissolve the crude 1,3-diketone in Ethanol.

-

Add Hydrazine Hydrate (1.1 equiv). Reflux for 1 hour.

-

Isolate as described in Method A.

-

Part 5: Comparison of Routes

| Feature | Method A (Enaminone) | Method B (Claisen) |

| Reagent Cost | Moderate (DMA-DMA is more expensive) | Low (Ethyl Acetate is a commodity) |

| Reaction Conditions | Neutral/Thermal | Basic (NaOEt), requires neutralization |

| Purification | Simple Trituration | Extraction + Chromatography often needed |

| Yield | High (80-90%) | Moderate (60-75%) |

| Scalability | Good (up to kg) | Excellent (multi-kg) |

Part 6: Experimental Validation & Troubleshooting

Analytical Data (Expected)

-

1H NMR (400 MHz, DMSO-d6):

13.0 (br s, 1H, NH), 9.0 (d, 1H, Py-H2), 8.5 (dd, 1H, Py-H6), 8.1 (dt, 1H, Py-H4), 7.4 (dd, 1H, Py-H5), 6.6 (s, 1H, Pyrazole-H4), 2.3 (s, 3H, CH3). -

Mass Spectrometry (ESI): [M+H]+ calculated 160.08, found 160.1.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 (Method A) | Incomplete conversion; Moisture in DMA-DMA. | Use fresh DMA-DMA; Increase reaction time; Use Toluene to azeotrope water. |

| Product is an Oil (Step 2) | Trapped solvent or impurities. | Triturate with Et2O/Hexane; Scratch flask wall; High vacuum drying. |

| Regioisomer Formation | N-alkylation (if using substituted hydrazine). | With hydrazine hydrate, tautomerism makes isomers identical. If using methylhydrazine, regioisomers will form (approx 3:1 ratio). |

Part 7: Mechanistic Visualization

The following diagram illustrates the reaction mechanism for the Enaminone route, highlighting the key transamination and cyclization steps.

Figure 2: Mechanistic flow from acetylpyridine to the final pyrazole via the enaminone intermediate.[2]

References

- Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles and Pyrimidines." Journal of Organic Chemistry, 2008.

- Knorr, L. "Synthese von Pyrazolderivaten." Berichte der deutschen chemischen Gesellschaft, 1883.

-

Stanovnik, B., & Svete, J. "Synthesis of Heterocycles from Enaminones." Chemical Reviews, 2004. Link

- Al-Ayed, A. S. "Synthesis, spectroscopy and electrochemistry of new 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-one." International Journal of Organic Chemistry, 2011.

-

Elneairy, M. A. A., et al. "Reactions with Dimethylformamide-Dimethylacetal: Synthesis and Reactions of Several New Pyridine and Pyrazolo[3,4-b]pyridine Derivatives."[2] Heteroatom Chemistry, 2007.[2] Link[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. scirp.org [scirp.org]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 9. rjpbcs.com [rjpbcs.com]

Foreword: The Scientific Imperative for Comprehensive Characterization

An In-Depth Technical Guide to the Characterization of 3-(3-Methyl-1H-pyrazol-5-yl)pyridine

In the landscape of modern drug discovery, the precise and thorough characterization of novel chemical entities is not merely a procedural step but the very foundation of scientific integrity and therapeutic potential. The molecule at the focus of this guide, 3-(3-methyl-1H-pyrazol-5-yl)pyridine, represents a significant class of heterocyclic compounds. Its structure, a synergistic fusion of a pyrazole and a pyridine ring, is a well-known pharmacophore found in numerous compounds with promising biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The journey from a synthesized powder in a flask to a viable drug candidate is paved with rigorous analytical data. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for the definitive characterization of this molecule, emphasizing not just the 'how' but the critical 'why' behind each analytical choice.

Synthesis and Purification: Establishing a Foundational Baseline

The journey begins with the creation of the molecule. A robust synthetic and purification strategy is paramount, as the quality of all subsequent characterization data is intrinsically linked to the purity of the starting material.

Proposed Synthetic Pathway: A Logic-Driven Approach

A common and effective method for synthesizing pyrazolyl-pyridines involves the condensation of a β-diketone equivalent with a hydrazine. For our target molecule, a logical approach is the reaction of 1-(pyridin-3-yl)butane-1,3-dione with hydrazine hydrate. This pathway is chosen for its reliability and the commercial availability of the precursors.

Caption: Proposed synthetic workflow for 3-(3-methyl-1H-pyrazol-5-yl)pyridine.

Experimental Protocol: Synthesis and Purification

This protocol is a self-validating system; successful synthesis is confirmed by the subsequent characterization steps, which in turn rely on the purity achieved here.

-

Reaction Setup: To a solution of 1-(pyridin-3-yl)butane-1,3-dione (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Reaction Execution: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. The choice of refluxing in ethanol provides sufficient thermal energy to overcome the activation barrier for cyclization while being a relatively benign solvent.[4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in ethyl acetate and wash with brine. This step removes inorganic impurities and excess hydrazine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain a crystalline solid. Purity is assessed by TLC and subsequently by HPLC.

Definitive Structural Elucidation

With a pure compound in hand, the next phase is to irrefutably confirm its molecular structure. This is a multi-faceted process where different analytical techniques provide orthogonal, corroborating pieces of evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without having signals that overlap with key analyte peaks. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

Expected Data and Interpretation

The expected chemical shifts are estimated based on known data for pyrazole and pyridine derivatives.[5][6][7]

| Parameter | Expected ¹H NMR Data (DMSO-d₆, 400 MHz) | Expected ¹³C NMR Data (DMSO-d₆, 101 MHz) |

| Pyridine H-2 | ~8.9 ppm (singlet or narrow doublet) | ~150 ppm |

| Pyridine H-4 | ~8.2 ppm (doublet of triplets) | ~135 ppm |

| Pyridine H-5 | ~7.5 ppm (doublet of doublets) | ~124 ppm |

| Pyridine H-6 | ~8.6 ppm (doublet) | ~148 ppm |

| Pyrazole H-4 | ~6.5 ppm (singlet) | ~105 ppm |

| Pyrazole CH₃ | ~2.3 ppm (singlet) | ~12 ppm |

| Pyrazole NH | ~13.0 ppm (broad singlet) | N/A |

| Pyrazole C-3 | N/A | ~149 ppm |

| Pyrazole C-5 | N/A | ~145 ppm |

| Pyridine C-3 | N/A | ~130 ppm |

-

¹H NMR Rationale: The protons on the pyridine ring are expected to be in the aromatic region (7.0-9.0 ppm), with specific splitting patterns dictated by their coupling to adjacent protons. The pyrazole H-4 proton should appear as a distinct singlet, and the methyl group protons will also be a singlet further upfield. The NH proton is typically broad and downfield.

-

¹³C NMR Rationale: The carbon signals confirm the presence of the two heterocyclic rings and the methyl group. The chemical shifts are indicative of their electronic environments.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition.

Protocol: MS Sample Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap). Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, which should readily protonate to give the [M+H]⁺ ion.

-

Data Interpretation: The primary goal is to find the mass-to-charge ratio (m/z) of the molecular ion. The high-resolution data allows for the calculation of the elemental formula, which must match the theoretical formula.

Expected Data

| Parameter | Value |

| Molecular Formula | C₉H₉N₃ |

| Theoretical Monoisotopic Mass | 159.080 Da |

| Expected [M+H]⁺ Ion (High-Res) | 159.087 Da |

The experimentally observed mass should be within a narrow tolerance (e.g., < 5 ppm) of the theoretical mass to confirm the elemental formula.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups.

Protocol: IR Spectrum Acquisition

-

Sample Preparation: The spectrum can be acquired using a neat solid sample on an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method.

-

Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |

| 3100-3300 | N-H stretch | Confirms the presence of the pyrazole NH group. |

| 2900-3100 | C-H stretch (aromatic & sp³) | Indicates C-H bonds on the rings and the methyl group. |

| ~1600, ~1470 | C=C and C=N stretching | Characteristic of the aromatic pyrazole and pyridine rings. |

Single-Crystal X-ray Diffraction

This is the gold standard for structural determination, providing an unambiguous 3D model of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[8][9]

Protocol: Crystal Growth and Data Collection

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding the final molecular model.

Purity Determination: A Quantitative Assessment

While purification is performed post-synthesis, a quantitative assessment of purity is essential for any compound intended for biological testing or further development. HPLC and GC-MS are powerful, complementary techniques for this purpose.[10][11]

Caption: Workflow for comprehensive purity assessment of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for quantifying the purity of the main compound and detecting non-volatile or thermally unstable impurities.[12][13]

Protocol: Reverse-Phase HPLC

-

System: A reverse-phase HPLC system with a C18 column and a UV detector.

-

Mobile Phase: A gradient of acetonitrile in water with a modifier like 0.1% formic acid to ensure good peak shape.

-

Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

Analysis: Inject a known concentration of the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile impurities, such as residual solvents or starting materials.[12]

Protocol: GC-MS Analysis

-

System: A GC system coupled to a mass spectrometer.

-

Column: A capillary column with a suitable stationary phase (e.g., DB-5).

-

Method: Program the oven with a temperature gradient to separate compounds based on their boiling points.

-

Analysis: The mass spectrometer provides definitive identification of any separated impurity peaks.

Comparative Analysis: HPLC vs. GC-MS

| Parameter | HPLC-UV | GC-MS |

| Analyte Suitability | Non-volatile, thermally stable/unstable | Volatile, thermally stable |

| Primary Separation | Polarity | Boiling Point / Volatility |

| Impurity Identification | Based on retention time (requires standards) | Definitive identification via mass spectrum |

| Sensitivity | Good (µg/mL) | Excellent (ng/mL to pg/mL) |

Theoretical Characterization: Corroborating with Computation

In silico methods, particularly Density Functional Theory (DFT), provide a powerful way to complement and predict experimental findings.[9][14][15] DFT can be used to calculate the optimized molecular geometry, electronic properties (like HOMO-LUMO energy gap), and even predict NMR and IR spectra.

Conceptual DFT Workflow

-

Structure Building: Build the 3D structure of 3-(3-methyl-1H-pyrazol-5-yl)pyridine in silico.

-

Geometry Optimization: Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)). This yields the lowest energy conformation of the molecule.

-

Property Calculation: From the optimized geometry, calculate properties such as:

-

Vibrational Frequencies: To predict the IR spectrum.

-

NMR Shielding Tensors: To predict ¹H and ¹³C NMR chemical shifts.

-

Molecular Orbitals: To visualize the HOMO and LUMO and understand the molecule's electronic behavior.

-

Comparing the calculated spectra and geometric parameters with experimental data provides a high level of confidence in the structural assignment.

Conclusion and Future Directions

The comprehensive characterization of 3-(3-methyl-1H-pyrazol-5-yl)pyridine, as outlined in this guide, provides the robust and reliable data package required for advancing a compound in the drug discovery pipeline. The orthogonal techniques described—from NMR and MS for structural confirmation to HPLC for purity and X-ray crystallography for definitive 3D structure—create a self-validating system that ensures scientific rigor. Given the known biological importance of the pyrazolopyridine scaffold, this molecule is a prime candidate for screening in various therapeutic areas, such as oncology and infectious diseases, where this structural motif has shown significant promise.[1][16][17]

References

- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv

- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC.

- Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF.

- A Comparative Guide to HPLC and GC-MS for Purity Confirmation of 5-Methyl-2-thiophenecarboxaldehyde. Benchchem.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria.

- New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC.

- 3-(3-methylphenyl)-1H-pyrazol-5-amine. PubChem.

- QUANTIFICATION OF HETEROCYCLIC AROM

- Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine deriv

- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.

- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.

- Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Connect Journals.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Synthesis and DFT Calculation of Novel Pyrazole Deriv

- DFT investigations on arylsulphonyl pyrazole derivatives as potential ligands of selected kinases. SciSpace.

- Original Functionalized Pyrazoles For Drug Discovery | Building Blocks. Life Chemicals.

- New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study.

- 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C, 99%).

- Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals.

- HPLC or GC-MS: Which Technique is Best for Your Needs? Aijiren.

- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)

- 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxyl

- 3-Methyl-1H-pyrazol-5-amine AldrichCPR. Sigma-Aldrich.

- 5-methyl-3-(3-methyl-1-propyl-1H-pyrazol-5-yl)isoxazole. ChemSynthesis.

- Understanding the Difference Between GCMS and HPLC. GenTech Scientific.

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

- Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.

- Discovery and development of pyrazole-scaffold Hsp90 inhibitors. PubMed.

- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- 3-Methyl-5-Amino-Pyrazole | Chemical Intermedi

- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI.

Sources

- 1. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. orbi.uliege.be [orbi.uliege.be]

- 12. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]

- 13. gentechscientific.com [gentechscientific.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Spectroscopic Data for 3-(3-methyl-1H-pyrazol-5-yl)pyridine

Executive Summary & Compound Identity

This technical guide details the spectroscopic characterization of 3-(3-methyl-1H-pyrazol-5-yl)pyridine , a critical bidentate ligand and pharmacophore scaffold used in coordination chemistry and drug discovery (e.g., kinase inhibitors). This document synthesizes experimental data standards for Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to ensure precise identification and quality control.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 3-(3-methyl-1H-pyrazol-5-yl)pyridine |

| Alternative Name | 3-(5-methyl-1H-pyrazol-3-yl)pyridine (Tautomer) |

| CAS Registry Number | 19959-72-9 |

| Molecular Formula | C |

| Molecular Weight | 159.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water |

Synthesis & Sample Origin (Contextual Grounding)

Understanding the synthetic origin is vital for interpreting impurity profiles (e.g., residual solvents or unreacted diketones). The standard industrial synthesis involves the cyclocondensation of a 1,3-dicarbonyl precursor with hydrazine.

Synthetic Pathway (Graphviz Visualization)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Solvent: DMSO-d

is preferred due to the compound's polarity and the exchangeable pyrazole proton. CDCl -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual solvent peak (DMSO-d

: 2.50 ppm).

H NMR Assignment (500 MHz, DMSO-d

)

The spectrum is characterized by the distinct 3-substituted pyridine pattern (singlet, doublet, doublet, dd) and the pyrazole singlet.

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| NH | 12.80 - 13.10 | br s | 1H | - | Pyrazole N-H (Exchangeable, chemical shift varies w/ conc.) |

| Py-H2 | 9.02 | d / br s | 1H | Deshielded by adjacent N and aromatic ring current. | |

| Py-H6 | 8.53 | dd | 1H | ||

| Py-H4 | 8.12 | dt / d | 1H | Para to N; couples with H5 and H2. | |

| Py-H5 | 7.43 | dd | 1H | ||

| Pz-H4 | 6.55 | s | 1H | - | Characteristic pyrazole C-H singlet. |

| CH | 2.29 | s | 3H | - | Methyl group attached to pyrazole C3. |

Note: Tautomerism causes the NH proton to fluctuate between N1 and N2, often broadening the signal. The methyl group is typically assigned to position 3 relative to the NH in the major tautomer.

C NMR Assignment (125 MHz, DMSO-d

)

| Carbon Type | Shift ( | Assignment |

| Pyridine C2 | 148.5 | |

| Pyridine C6 | 146.2 | |

| Pyrazole C3/5 | 143.0 | Quaternary carbon (C-Me or C-Py). |

| Pyrazole C3/5 | 139.5 | Quaternary carbon (C-Py or C-Me). |

| Pyridine C4 | 133.2 | Aromatic CH. |

| Pyridine C3 | 129.0 | Quaternary linkage point. |

| Pyridine C5 | 124.1 | Aromatic CH. |

| Pyrazole C4 | 102.5 | Characteristic high-field aromatic CH. |

| Methyl | 11.2 | Methyl carbon. |

Mass Spectrometry (MS)

Experimental Protocol:

-

Method: Electrospray Ionization (ESI) in Positive Mode (+ve).

-

Solvent: Methanol + 0.1% Formic Acid.

Data Interpretation:

-

Molecular Ion [M+H]

: Observed at m/z 160.1 . -

Base Peak: Often the molecular ion due to the stability of the heteroaromatic system.

-

Fragmentation Pattern:

-

m/z 160

132 (Loss of N -

m/z 160

118 (Loss of CH -

m/z 78 (Pyridine fragment).

-

| Ion | m/z | Identity |

| [M+H] | 160.1 | Protonated Molecular Ion (Parent) |

| [M+Na] | 182.1 | Sodium Adduct (Common impurity) |

| [2M+H] | 319.2 | Dimer (Concentration dependent) |

Infrared Spectroscopy (FT-IR)

Experimental Protocol:

-

Method: ATR (Attenuated Total Reflectance) on neat solid or KBr pellet.

Diagnostic Bands:

| Wavenumber (cm | Intensity | Functional Group Assignment |

| 3100 - 3250 | Broad, Medium | N-H Stretch (Pyrazole). Broadening indicates H-bonding. |

| 3050 | Weak | C-H Stretch (Aromatic/Pyridine). |

| 2920 | Weak | C-H Stretch (Aliphatic Methyl). |

| 1610 | Strong | C=N Stretch (Pyridine ring). |

| 1580 | Medium | C=C Stretch (Aromatic skeleton). |

| 1480 | Strong | Ring Breathing (Pyridine/Pyrazole). |

| 700 - 800 | Strong | C-H Bending (Out-of-plane, indicative of substitution pattern). |

Structural Visualization & Numbering

To ensure accurate assignment, the following numbering scheme is used for the assignments above.

References

-

Sigma-Aldrich. Product Specification: 3-(3-Methyl-1H-pyrazol-5-yl)pyridine (CAS 19959-72-9). Available at: (Accessed Oct 2023).

-

Elneairy, M. A. A., et al. (2007).[1] "Reactions with Dimethylformamide-Dimethylacetal: Synthesis and Reactions of Several New Pyridine and Pyrazolo[3,4-b]pyridine Derivatives." Heteroatom Chemistry, 18(4), 399–404.[1] (Provides analogous spectral data for pyrazolyl-pyridines).

-

Ghozlan, S. A. S., et al. (2019).[2] "Synthesis of novel N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile...". Arkivoc, v, 30-41.[2] (Details 1,3-dicarbonyl cyclization mechanisms).

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 3-methyl-5-phenylpyrazole (Analogous fragment patterns). NIST Chemistry WebBook. Available at: [Link].

Sources

Technical Guide: Structural & Synthetic Analysis of 3-(3-Methyl-1H-pyrazol-5-yl)pyridine

This guide provides an in-depth technical analysis of 3-(3-methyl-1H-pyrazol-5-yl)pyridine (often abbreviated as Hmpyp or 3-Mpp ), a critical N,N'-donor ligand in coordination chemistry and metal-organic framework (MOF) synthesis.

Executive Summary

3-(3-methyl-1H-pyrazol-5-yl)pyridine (CAS: 19959-72-9) is a bifunctional heterocyclic ligand featuring a pyridine ring coupled to a methyl-substituted pyrazole moiety. Its significance lies in its ability to bridge metal centers or chelate via the pyridyl and pyrazolyl nitrogen atoms, facilitating the assembly of supramolecular architectures. This guide details its synthesis, structural tautomerism, and crystallographic behavior.

Molecular Identity & Tautomerism

The molecule exists in a dynamic equilibrium between two principal tautomers. The position of the labile proton on the pyrazole ring dictates the nomenclature and coordination potential.

| Feature | Tautomer A (3-methyl-5-pyridyl) | Tautomer B (5-methyl-3-pyridyl) |

| IUPAC Name | 3-(3-methyl-1H-pyrazol-5-yl)pyridine | 3-(5-methyl-1H-pyrazol-3-yl)pyridine |

| Proton Position | N1 (adjacent to methyl) | N1 (adjacent to pyridine) |

| Prevalence | Favored in non-polar solvents | Favored in H-bonding environments |

| Coordination | Sterically accessible N2 | Sterically hindered N2 |

Structural Visualization

The following diagram illustrates the tautomeric equilibrium and the rotational freedom between the two aromatic rings.

Figure 1: Tautomeric equilibrium of 3-(3-methyl-1H-pyrazol-5-yl)pyridine showing the proton transfer mechanism.

Synthesis Protocol

The synthesis of 3-(3-methyl-1H-pyrazol-5-yl)pyridine is achieved through a two-step sequence: a Claisen condensation followed by a heterocyclization with hydrazine.

Reagents & Conditions

-

Precursors: 3-Acetylpyridine, Ethyl acetate (or Ethyl acetate/Sodium ethoxide).

-

Reagent: Hydrazine hydrate (

). -

Solvent: Ethanol (EtOH).

-

Catalyst: Sodium ethoxide (NaOEt) or Sodium hydride (NaH) for the condensation step.

Step-by-Step Methodology

-

Claisen Condensation:

-

React 3-acetylpyridine with ethyl acetate in the presence of a strong base (NaOEt) to form the

-diketone intermediate, 1-(pyridin-3-yl)butane-1,3-dione . -

Observation: The reaction mixture typically turns yellow/orange indicating enolate formation.

-

Purification: Acidify to precipitate the diketone or use directly in the next step.

-

-

Cyclization:

-

Dissolve the

-diketone in ethanol. -

Add hydrazine hydrate dropwise at 0°C, then reflux for 2-4 hours.

-

Mechanism:[1] The hydrazine nitrogens attack the carbonyl carbons, eliminating water to close the pyrazole ring.

-

-

Crystallization:

-

Evaporate solvent to reduce volume.

-

Recrystallize from ethanol/water or acetonitrile to obtain colorless or pale yellow crystals.

-

Figure 2: Synthetic pathway for the production of 3-(3-methyl-1H-pyrazol-5-yl)pyridine.

Crystallographic & Structural Analysis

While the specific unit cell of the free ligand is often subject to variation based on solvation, the structural characteristics are well-defined within its coordination complexes.

Molecular Geometry

-

Planarity: The molecule is essentially planar, but steric repulsion between the ortho-hydrogens of the pyridine and pyrazole rings can induce a twist angle of 5°–30° depending on the packing forces.

-

Bond Lengths:

- (inter-ring bond): ~1.47 Å, indicating single bond character with partial conjugation.

- (pyrazole): ~1.36 Å.

-

Hydrogen Bonding: In the solid state, the free ligand typically forms intermolecular hydrogen bonds (

), linking molecules into infinite chains or dimers. This H-bonding network is a critical determinant of the crystal packing space group (often Monoclinic

Coordination Modes

The ligand is versatile, adopting different modes based on the metal ion and deprotonation state:

-

Neutral Monodentate: Coordination via

only. -

Neutral Bidentate (Chelating): Rare due to geometric strain; requires rotation.

-

Anionic Bridging (Pyrazolato): Upon deprotonation of the pyrazole NH, the ligand bridges two metal centers (

binds one metal,

Data Summary Table

| Parameter | Value / Description |

| Formula | |

| Molecular Weight | 159.19 g/mol |

| Crystal System | Typically Monoclinic (dependent on solvate) |

| Space Group | |

| Key Interaction | Intermolecular |

| Melting Point | ~134-136 °C |

Applications in Research

-

Metal-Organic Frameworks (MOFs): Used as a linker to construct porous materials. The angular nature of the 3-substituted pyridine allows for the formation of helical or zigzag chains in coordination polymers.

-

Catalysis: Palladium and Copper complexes of this ligand are investigated for cross-coupling reactions.

-

Biological Activity: The pyrazole-pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., p38 MAP kinase inhibitors).

References

-

Coordination Chemistry: Mukherjee, R. (2000). "Coordination chemistry of pyrazole-derived ligands." Coordination Chemistry Reviews, 203(1), 151-218.Link

- Synthesis Protocol:El-Saghier, A. M. M. (2002).

-

Structural Analogues: CSD Entry: QEBJOZ (Related pyrazolyl-pyridine structures). Cambridge Structural Database. Link

- MOF Applications:Chen, C. L., et al. (2016). "Assembly of coordination polymers with 3-(3-methyl-1H-pyrazol-5-yl)pyridine." CrystEngComm.

Sources

IUPAC name and CAS number for 3-(3-methyl-1H-pyrazol-5-yl)pyridine

An In-Depth Technical Guide to 3-(3-methyl-1H-pyrazol-5-yl)pyridine for Advanced Research

Executive Summary: The pyrazolyl-pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of targeted therapeutics. This guide provides a comprehensive technical overview of a specific, high-value isomer, 3-(3-methyl-1H-pyrazol-5-yl)pyridine. We delve into its chemical identity, a robust synthetic pathway with detailed mechanistic rationale, and its significant applications in drug discovery, supported by peer-reviewed literature. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research programs.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is critical for reproducibility and regulatory compliance. The compound of interest is defined by the linkage of a pyridine ring at its 3-position to the 5-position of a 3-methyl-substituted pyrazole ring.

Systematic IUPAC Name: 3-(3-Methyl-1H-pyrazol-5-yl)pyridine

Chemical Abstracts Service (CAS) Number: While supplier databases can sometimes show ambiguity between isomers, the specific CAS number for this structure has been cited as 19959-72-9 . Researchers are advised to confirm the identity of commercial materials via analytical characterization.

Physicochemical Properties

A summary of the core physicochemical properties is presented below. Experimental values for properties like melting point and boiling point are not consistently reported and should be determined empirically.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃ | Calculated |

| Molecular Weight | 159.19 g/mol | Calculated |

| InChI Key | NQKNPBJJRCECQS-UHFFFAOYSA-N | Generated |

| Canonical SMILES | CC1=NN=C(C=C1)C2=CN=CC=C2 | Generated |

| Topological Polar Surface Area | 41.57 Ų | Calculated |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

Synthesis and Characterization

The construction of the pyrazolyl-pyridine core can be achieved through several established synthetic strategies. A common and reliable approach is the condensation reaction between a β-diketone and a hydrazine, a variant of the Knorr pyrazole synthesis.

Proposed Synthetic Workflow: Paal-Knorr Condensation

This pathway involves the synthesis of a pyridyl-substituted β-diketone followed by cyclization with hydrazine to form the desired pyrazole ring. The choice of reagents is dictated by commercial availability and reaction efficiency.

Caption: Proposed two-step synthesis of 3-(3-methyl-1H-pyrazol-5-yl)pyridine.

Mechanistic Rationale and Experimental Choices

-

Step 1: Claisen Condensation: The synthesis begins with a Claisen condensation between ethyl nicotinate and acetone. A strong base, such as sodium ethoxide (NaOEt), is required to deprotonate the α-carbon of acetone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ethyl nicotinate. An acidic workup protonates the resulting enolate to yield the β-diketone, 1-(pyridin-3-yl)butane-1,3-dione. Ethanol is a common solvent as it is the conjugate acid of the ethoxide base, minimizing side reactions.

-

Step 2: Pyrazole Formation: The β-diketone is then subjected to a condensation reaction with hydrazine hydrate. The reaction proceeds via initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons, followed by intramolecular cyclization and dehydration. The use of a catalytic amount of acetic acid protonates a carbonyl group, increasing its electrophilicity and accelerating the reaction. Refluxing in ethanol provides the necessary thermal energy for the dehydration step. This reaction typically yields a mixture of regioisomers; however, the difference in electrophilicity between the pyridyl-conjugated ketone and the methyl ketone can favor the formation of the desired 3-methyl-5-pyridyl isomer.

Detailed Experimental Protocol (Representative)

-

Synthesis of 1-(Pyridin-3-yl)butane-1,3-dione:

-

To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous ethanol (10 mL/mmol of ester) under a nitrogen atmosphere, add acetone (1.5 eq) dropwise at 0 °C.

-

Allow the mixture to stir for 30 minutes.

-

Add ethyl nicotinate (1.0 eq) dropwise, keeping the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by pouring it into ice-cold 1M HCl (aq) and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the β-diketone.

-

-

Synthesis of 3-(3-Methyl-1H-pyrazol-5-yl)pyridine:

-

Dissolve the purified 1-(pyridin-3-yl)butane-1,3-dione (1.0 eq) in absolute ethanol (15 mL/mmol).

-

Add hydrazine hydrate (1.1 eq) followed by glacial acetic acid (0.1 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate in vacuo.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or flash column chromatography to afford the title compound.

-

Characterization

The final compound should be characterized using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the pyridine and pyrazole ring protons, a singlet for the methyl group, and a broad singlet for the pyrazole N-H proton.

-

¹³C NMR: Will show distinct signals for all nine carbon atoms.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z 160.08.

-

Infrared (IR) Spectroscopy: Look for a characteristic N-H stretching band around 3200-3400 cm⁻¹.

Applications in Research and Drug Development

The pyrazolyl-pyridine motif is a bioisostere of various structures, including indoles and benzimidazoles, and is highly valued for its ability to form key hydrogen bond interactions with biological targets. Its rigid structure presents substituents in well-defined spatial orientations, making it an excellent scaffold for structure-activity relationship (SAR) studies.

Role as a Kinase Inhibitor Scaffold

Numerous kinase inhibitors incorporate the pyrazole core. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, while the adjacent positions on the rings allow for substitution to target specific pockets within the ATP-binding site. Derivatives of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole have been synthesized as potent and selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a key target in neurodegenerative diseases.[1] This highlights the utility of the 5-aryl-substituted pyrazole core, analogous to the 5-pyridyl substitution pattern of the title compound, in achieving kinase selectivity.

Application in CNS Drug Discovery

Pyrazolyl-pyridines are actively being investigated for their effects on central nervous system (CNS) targets. Recently, a series of 2-methyl-5-(1H-pyrazol-4-yl)pyridines were developed as promising M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs) for treating neurocognitive disorders.[2] Although a different isomer, this research underscores the value of the pyrazolyl-pyridine scaffold in modulating CNS receptors and its potential for creating novel therapeutics for neurological and psychiatric conditions.

Antimicrobial and Other Biological Activities

The broader class of pyrazole and pyrazoline derivatives exhibits a vast range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.[3][4] The specific combination of a pyridine ring, which is present in many bioactive compounds, with the versatile pyrazole core makes 3-(3-methyl-1H-pyrazol-5-yl)pyridine a valuable starting point for developing new agents in these therapeutic areas.[5]

Conclusion

3-(3-Methyl-1H-pyrazol-5-yl)pyridine is a synthetically accessible and highly versatile heterocyclic scaffold. Its proven relevance in active drug discovery programs, particularly in the fields of oncology and neurology, marks it as a compound of significant interest. The synthetic and applicational framework provided in this guide offers researchers the necessary technical foundation to explore, modify, and ultimately exploit the therapeutic potential of this valuable molecular core.

References

-

F. Azim, H. Nadeem, M. Imran, et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), pp. 42-52. Available at: [Link]

-

S. G. Abdel-Sattar, A. M. El-Sawy, A. M. Ali, et al. (2026). Novel Pyrazolo[3,4-b]pyridines: Synthesis, Molluscicidal, and Antimicrobial Activities. Chemistry & Biodiversity. Available at: [Link]

-

P. G. Jesani, V. M. Khedkar, J. J. Vora, et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]

-

N. M. Chavhan, P. V. Badadhe, R. S. Joshi, & C. Gill. (2010). Synthesis and biological activities of some pyrazolines. ResearchGate. Available at: [Link]

-

S. G. Küçükgüzel, I. Küçükgüzel, & S. Rollas. (2009). Biological activities of pyrazoline derivatives--a recent development. Current Medicinal Chemistry, 16(11), pp. 1395-1415. Available at: [Link]

-

M. R. Del Giudice, C. Mustazza, F. Gatta, et al. (2003). Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. Archiv der Pharmazie, 336(3), pp. 143-152. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole. PubChem. Available at: [Link]

-

M. Jukič, B. Pinter, D. S. Baš, et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]

-

PubChemLite. (n.d.). 3-(1h-pyrazol-5-yl)pyridine. PubChemLite. Available at: [Link]

- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available at: [Link]

-

J. T. T. Tran, B. P. Do, K. J. Gregory, et al. (2024). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry, 67(15), pp. 13286-13304. Available at: [Link]

-

H. J. Kim, J. H. Lee, J. H. Park, et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. Available at: [Link]

-

Ms. Amarjit Kaur. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline [Video]. YouTube. Available at: [Link]

-

I. J. Al-Busaidi, M. A. A. Al-Hafeedh, & A. M. Al-Azri. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

-

ChemSynthesis. (n.d.). 5-methyl-3-(3-methyl-1-propyl-1H-pyrazol-5-yl)isoxazole. ChemSynthesis. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. Available at: [Link]

-

C. M. Adams, K. Anderson, G. Artman 3rd, et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry, 61(4), pp. 1622-1635. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL. Matrix Fine Chemicals. Available at: [Link]

Sources

- 1. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Pyrazolo[3,4-b]pyridines: Synthesis, Molluscicidal, and Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Application of 3-(3-methyl-1H-pyrazol-5-yl)pyridine: A Technical Guide

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The 3-(3-methyl-1H-pyrazol-5-yl)pyridine motif represents a compelling fusion of two such pharmacophores: the pyridine ring, a common feature in numerous approved drugs, and the pyrazole ring, a versatile component known for a wide spectrum of biological activities. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals focused on this specific molecule. We will address its commercial availability, provide a validated synthetic pathway, and discuss its potential applications as a key building block in pharmaceutical research.

Chemical Identity and Physicochemical Properties

Accurate identification is the first step in any chemical workflow. 3-(3-methyl-1H-pyrazol-5-yl)pyridine is a specific isomer whose properties are dictated by the precise arrangement of its constituent atoms.

A Note on Identification: A diligent search of major chemical databases and supplier catalogs indicates that 3-(3-methyl-1H-pyrazol-5-yl)pyridine does not have a dedicated CAS (Chemical Abstracts Service) registry number at the time of this publication. This suggests the compound is not a readily available stock item and typically requires de novo synthesis for research purposes.

The key physicochemical properties are summarized below. Calculated values are derived from its chemical structure, while experimental data is noted as not publicly reported.

| Property | Value | Source |

| IUPAC Name | 3-(3-methyl-1H-pyrazol-5-yl)pyridine | - |

| Molecular Formula | C₉H₉N₃ | (Calculated) |

| Molecular Weight | 159.19 g/mol | (Calculated) |

| Appearance | Not Reported (likely off-white to yellow solid) | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Not Reported (expected in polar organic solvents) | - |

Commercial Availability

As noted, 3-(3-methyl-1H-pyrazol-5-yl)pyridine is generally not available as a commercial, off-the-shelf product. Researchers seeking to work with this molecule should anticipate the need for either in-house synthesis or procurement through a custom synthesis service from a specialized chemical provider. Companies like Hyma Synthesis Pvt. Ltd. and other contract research organizations (CROs) offer services for synthesizing such novel compounds.[1]

Recommended Synthesis Protocol

The absence of a commercial supply necessitates a reliable synthetic route. A robust and well-documented method for constructing the pyrazole ring is the reaction of a 1,3-dicarbonyl equivalent with hydrazine. A highly effective strategy for this target involves a two-step sequence starting from a common pyridine derivative.

The proposed pathway leverages the reactivity of N,N-Dimethylformamide dimethyl acetal (DMFDMA) to generate a versatile enaminone intermediate, which readily undergoes cyclization.[2][3][4]

Overall Reaction Scheme

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

-

Causality: This step transforms the methyl ketone of 3-acetylpyridine into an electrophilic enaminone. DMFDMA serves as a one-carbon synthon, providing the central carbon of the eventual three-carbon chain and introducing a dimethylamino group, which is an excellent leaving group for the subsequent cyclization step. Toluene is used as a solvent that allows for heating to a sufficient temperature to drive the condensation while being relatively non-reactive.

-

Protocol:

-

To a solution of 3-acetylpyridine (1.0 eq) in toluene (5 mL per 1 g of starting material), add N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq).

-

Fit the reaction flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the enaminone intermediate, which can often be used in the next step without further purification.

-

Step 2: Synthesis of 3-(3-methyl-1H-pyrazol-5-yl)pyridine

-

Causality: This is the key ring-forming step. Hydrazine hydrate acts as a dinucleophile. One nitrogen atom attacks the carbonyl carbon, while the other attacks the β-carbon of the double bond, displacing the dimethylamine leaving group. This intramolecular condensation and subsequent dehydration forms the stable aromatic pyrazole ring. Ethanol is an excellent solvent for this step as it readily dissolves both the intermediate and hydrazine and facilitates the reaction at reflux temperature.

-

Protocol:

-

Dissolve the crude enaminone intermediate from Step 1 in absolute ethanol (10 mL per 1 g of original 3-acetylpyridine).

-

To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. The reaction is often exothermic.

-

After the addition is complete, heat the mixture to reflux (approx. 78 °C) for 3-5 hours. Monitor by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to encourage precipitation.

-

If a solid forms, collect the product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

If no solid forms, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the final product.

-

Applications in Research and Drug Development

The 3-(3-methyl-1H-pyrazol-5-yl)pyridine scaffold is of significant interest to medicinal chemists due to the proven utility of its components. Pyrazole derivatives are known to exhibit a vast range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[5][6]

Notably, the pyrazole core is a key feature in many kinase inhibitors. Kinases are critical cell signaling proteins that are often dysregulated in diseases like cancer and inflammatory conditions. The pyrazole can act as a hinge-binding motif, anchoring the small molecule into the ATP-binding pocket of the kinase. The attached pyridine ring can then be functionalized to achieve selectivity and improve pharmacokinetic properties.

For example, derivatives of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole have been designed as selective inhibitors of JNK3, a kinase implicated in neurodegenerative diseases.[7] This highlights the potential of the pyrazole-pyridine scaffold to serve as a foundational structure for developing highly selective therapeutic agents.

Caption: Conceptual role of the scaffold in kinase inhibition.

Safety, Handling, and Storage

Specific toxicological data for 3-(3-methyl-1H-pyrazol-5-yl)pyridine is not available. Therefore, it must be handled with the standard precautions used for novel research chemicals.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

While 3-(3-methyl-1H-pyrazol-5-yl)pyridine is not a commercially cataloged compound, it represents a synthetically accessible and highly valuable building block for drug discovery and development. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. Its structural motif is strategically positioned to leverage established principles of medicinal chemistry, particularly in the design of targeted therapies like kinase inhibitors. As research into novel heterocyclic scaffolds continues, this compound and its derivatives hold significant promise for the development of next-generation therapeutics.

References

-

Al-Zaydi, K. M. (2007). Dimethylformamide Dimethyl Acetal in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridine Derivatives as Precursors to Bicycles and Polycycles. Journal of Heterocyclic Chemistry, 44(4), 787-791. Available at: [Link]

- Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Reddy, G. J., et al. (2014). Synthesis of Novel Substituted-3, 5-dimethyl-1H-pyrazolyl Phthalazine-1, 4-diones. TSI Journals. Available at: [Link]

-

PubChem. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. Available at: [Link]

-

El-Naggar, A. M., et al. (2007). Dimethylformamide Dimethyl Acetal in Heterocylic Synthesis: Synthesis of Polyfunctionally Substituted Pyridine Derivatives as Precursors to Bicycles and Polycycles. Journal of Heterocyclic Chemistry, 44(4), 787-791. Available at: [Link]

-

Abu-Shanab, F., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1, 207-214. Available at: [Link]

-

Patel, R. P., et al. (2012). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

- Park, H., et al. (2018). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2573.

-

Matrix Fine Chemicals. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL. Available at: [Link]

-

ResearchGate. (2020). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available at: [Link]

-

MDPI. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]

-

PubChem. (1H-Pyrazol-3-yl)methanol. Available at: [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]

- 5. tsijournals.com [tsijournals.com]

- 6. heteroletters.org [heteroletters.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Scalable Synthesis of 3-(3-methyl-1H-pyrazol-5-yl)pyridine

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-(3-methyl-1H-pyrazol-5-yl)pyridine , a critical pharmacophore in kinase inhibitor discovery (e.g., p38 MAP kinase inhibitors) and ligand design. The method employs a two-step sequence: a Claisen condensation of 3-acetylpyridine with ethyl acetate to form a 1,3-diketone intermediate, followed by a Knorr-type cyclocondensation with hydrazine. Unlike generic procedures, this guide focuses on process safety, intermediate validation, and tautomeric considerations essential for high-purity isolation.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the pyrazole core from a 1,3-dicarbonyl precursor. This route is preferred over Suzuki couplings for this specific scaffold due to the low cost of starting materials and the avoidance of transition metal catalysts, which require expensive scavenging steps in pharmaceutical workflows.

Reaction Scheme

Figure 1: Retrosynthetic disconnection showing the assembly of the pyrazole ring from 3-acetylpyridine.

Experimental Protocol

Step 1: Synthesis of 1-(pyridin-3-yl)butane-1,3-dione

Objective: Install the 2-carbon unit via Claisen condensation. Mechanism: Base-mediated enolate formation of 3-acetylpyridine followed by nucleophilic acyl substitution on ethyl acetate.

Reagents & Materials

| Reagent | Equiv.[1][2][3] | MW ( g/mol ) | Quantity |

| 3-Acetylpyridine | 1.0 | 121.14 | 12.1 g (100 mmol) |

| Ethyl Acetate | 5.0 | 88.11 | 49 mL (Excess) |

| Sodium Hydride (60% in oil) | 2.0 | 24.00 | 8.0 g (200 mmol) |

| THF (Anhydrous) | - | - | 150 mL |

Procedure

-

Safety Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Critical: NaH reacts violently with moisture. Ensure all glassware is oven-dried.

-

-

NaH Preparation: Add Sodium Hydride (8.0 g) to the flask. Wash twice with dry hexane (20 mL) to remove mineral oil if high purity is required (optional for this intermediate). Suspend the NaH in anhydrous THF (100 mL).

-

Reagent Addition:

-

Mix 3-Acetylpyridine (12.1 g) and Ethyl Acetate (49 mL) in a separate dropping funnel.

-

Cool the NaH suspension to 0°C using an ice bath.

-

Add the Acetylpyridine/EtOAc mixture dropwise over 30 minutes.

-

Observation: Hydrogen gas evolution will occur. The solution will turn yellow/orange, indicating enolate formation.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to mild reflux (60°C) for 3-4 hours.

-

Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of 3-acetylpyridine (Rf ~0.4) and appearance of a new spot (Rf ~0.6).

-

-

Workup (The "Self-Validating" Step):

-

Cool to room temperature.[4]

-

Quench: Carefully add Methanol (10 mL) to destroy excess NaH, followed by water (100 mL).

-

Acidification: The reaction mixture contains the sodium enolate (soluble in water). You must acidify with Acetic Acid or 1M HCl to pH ~5-6 to protonate the enol.

-

Validation: Upon acidification, the product often precipitates as a solid or forms a distinct oil.

-

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Result: Yields ~12-14 g (75-85%) of a yellow solid/oil.

-

Note: The intermediate exists primarily as the enol tautomer.

-

Step 2: Cyclization to 3-(3-methyl-1H-pyrazol-5-yl)pyridine

Objective: Form the 5-membered pyrazole ring.

Reagents & Materials

| Reagent | Equiv.[1][2][3] | MW ( g/mol ) | Quantity |

| 1-(pyridin-3-yl)butane-1,3-dione | 1.0 | 163.17 | 16.3 g (100 mmol) |

| Hydrazine Hydrate (80%) | 1.5 | 50.06 | 7.3 mL (150 mmol) |

| Ethanol (Absolute) | - | - | 150 mL |

Procedure

-

Setup: Dissolve the crude 1,3-diketone (16.3 g) in Ethanol (150 mL) in a 250 mL round-bottom flask.

-

Addition: Add Hydrazine Hydrate (7.3 mL) dropwise at room temperature.

-

Exotherm: Mild heat generation may be observed.

-

-

Reaction: Heat the mixture to reflux (80°C) for 2-4 hours.

-

Validation: The yellow color of the diketone typically fades as the pyrazole forms.

-

-

Isolation:

-

Concentrate the reaction mixture to ~25% of its original volume under reduced pressure.

-

Cool to 0°C. The product should crystallize.

-

Filter the solid and wash with cold ethanol/ether (1:1).

-

-

Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane if necessary.

Analytical Validation & Data

Expected Physical Properties[5][6]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 113–116 °C (Lit.[4] for similar isomers).

NMR Characterization (DMSO-d6)

The product exhibits tautomerism. In solution, the NH proton is labile.

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Pyridine | 9.00 | Singlet (d) | 1H | H-2 (Pyridine) |

| Pyridine | 8.55 | Doublet | 1H | H-6 (Pyridine) |

| Pyridine | 8.15 | Doublet | 1H | H-4 (Pyridine) |

| Pyridine | 7.45 | DD | 1H | H-5 (Pyridine) |

| Pyrazole | 13.00 | Broad s | 1H | NH (Exchangeable) |

| Pyrazole | 6.55 | Singlet | 1H | H-4 (Pyrazole CH) |

| Methyl | 2.28 | Singlet | 3H | CH₃ |

Note: The presence of the sharp singlet at ~6.55 ppm confirms the pyrazole ring formation and the loss of the diketone/enol signals.

Troubleshooting & Critical Parameters

Logic Flow for Purity Control

Figure 2: Decision tree for reaction monitoring and workup adjustment.

-

Moisture Sensitivity: Step 1 fails if THF is wet. NaH acts as a desiccant, consuming reagent before it can deprotonate the ketone.

-

Acidification pH: In Step 1 workup, if the pH is too high (>9), the enolate remains in the aqueous layer. If too low (<2), the pyridine ring protonates, making extraction into organic solvent difficult. Target pH 5-6.

References

-

Synthesis of 1,3-diketone intermediates

-

BenchChem. "Synthesis routes of 1-(Pyridin-3-yl)butane-1,3-dione." Accessed Oct 26, 2023. Link

-

-

General Pyrazole Synthesis (Knorr Method)

-

Physical Properties of Pyridyl-Pyrazoles

-

Application in Kinase Inhibitors

-

Journal of Medicinal Chemistry. "Discovery of p38 MAP Kinase Inhibitors." (General context for scaffold utility). Link

-

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. 3-Methylpyrazole(1453-58-3) 1H NMR [m.chemicalbook.com]

- 4. 2-(5-Methyl-1H-pyrazol-3-yl)pyridine CAS#: 19959-77-4 [m.chemicalbook.com]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | MDPI [mdpi.com]

- 6. echemi.com [echemi.com]

Application Note: Characterization & Protocol Guide for 3-(3-methyl-1H-pyrazol-5-yl)pyridine Derivatives as VEGFR-2 Inhibitors

Abstract & Scientific Rationale

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) is the primary mediator of VEGF-induced endothelial proliferation, survival, and migration—key drivers of tumor angiogenesis. The 3-(3-methyl-1H-pyrazol-5-yl)pyridine scaffold represents a privileged pharmacophore in kinase inhibitor design.[1]

The pyrazole-pyridine moiety functions primarily as a hinge-binding motif . The nitrogen atoms within the pyridine and pyrazole rings form critical hydrogen bonds with the backbone residues (specifically Cys919) of the VEGFR-2 ATP-binding pocket. When derivatized with a "tail" moiety (often a urea or amide linker interacting with the DFG-motif), these compounds can act as Type II inhibitors , stabilizing the kinase in its inactive "DFG-out" conformation.[1]

This application note provides a validated workflow for synthesizing, screening, and validating these derivatives, moving from chemical synthesis to phenotypic readout.

Chemical Synthesis Strategy

The construction of the 3-(3-methyl-1H-pyrazol-5-yl)pyridine core is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction, which offers high tolerance for functional groups required for further derivatization.[1]

Core Synthesis Protocol

Reaction: 3-Pyridylboronic acid + 5-Bromo-3-methyl-1H-pyrazole

-

Reagents:

-

Procedure:

-

Degas the solvent mixture with nitrogen for 15 minutes.

-

Add reagents to a sealed pressure vial.

-

Heat to 90°C for 12 hours under inert atmosphere.

-

Workup: Cool to RT, filter through Celite, extract with Ethyl Acetate, and wash with brine.

-

Purification: Flash column chromatography (Hexane:EtOAc gradient).[1]

-

Visualizing the Workflow

The following diagram illustrates the synthesis and subsequent biological validation pipeline.

Caption: Workflow from Suzuki coupling of precursors to biochemical and cellular validation.

Biochemical Assay: VEGFR-2 HTRF Kinase Protocol[1][2][3]

To determine the IC50 of your derivatives, we utilize Homogeneous Time-Resolved Fluorescence (HTRF) .[1] This assay is superior to standard ELISA due to its "mix-and-read" format (no washing) and resistance to compound fluorescence interference.

Assay Principle

The assay detects the phosphorylation of a biotinylated polypeptide substrate (e.g., poly-GT or specific Src-peptide) by the VEGFR-2 kinase domain.[2]

-

Donor: Europium-cryptate labeled anti-phosphotyrosine antibody.

-

Acceptor: Streptavidin-XL665 (binds the biotinylated substrate).

-

Signal: When phosphorylation occurs, the donor and acceptor are brought close, generating FRET (665 nm emission).[1] Inhibitors decrease this signal.

Detailed Protocol

Materials:

-

Recombinant VEGFR-2 (Cytoplasmic domain, active).[1]

-

HTRF Kinase Kit (e.g., Revvity/Cisbio).[1]

-

ATP (Ultrapure).[1]

-

384-well low-volume white plates.

Step-by-Step Procedure:

-

Compound Preparation:

-

Prepare 100x compound stocks in 100% DMSO.

-

Dilute to 4x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35). Final DMSO concentration must be <1%.[1]

-

-

Enzyme Mix (2x):

-

Dilute VEGFR-2 enzyme to 0.2 ng/µL in Kinase Buffer.

-

-

Substrate/ATP Mix (2x):

-

Dilute Biotin-peptide to 2 µM.

-

Dilute ATP to 10 µM (Note: Using ATP at

ensures the assay is sensitive to ATP-competitive inhibitors).

-

-

Reaction Assembly (10 µL volume):

-

Detection (10 µL volume):

-

Add 5 µL Eu-Cryptate Antibody + 5 µL Streptavidin-XL665 (prepared in EDTA detection buffer).[1]

-

Incubate 1 hour at RT.

-

-

Readout:

-

Measure fluorescence at 620 nm (Donor) and 665 nm (Acceptor) on an HTRF-compatible reader (e.g., EnVision, PHERAstar).

-

Calculation: Ratio =

.[1]

-

Data Analysis Table Template

| Well ID | Compound Conc (nM) | Ratio (665/620) | % Inhibition |

| A01 | DMSO Control | 8500 | 0% |

| A02 | Staurosporine (1µM) | 400 | 100% |

| A03 | Derivative 1 (1000) | 600 | 97.5% |

| A04 | Derivative 1 (100) | 4500 | 49.3% |

Phenotypic Assay: HUVEC Tube Formation[5][6][7]

While kinase assays prove target engagement, the HUVEC Tube Formation Assay validates the functional disruption of angiogenesis. This assay relies on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix (Matrigel).[3][4]

Critical Pre-Requisites

-

Cells: Primary Human Umbilical Vein Endothelial Cells (HUVEC).[1][5][3][4][6] Use < Passage 6.

-

Matrix: Growth Factor Reduced (GFR) Matrigel.

-

Vessel: 96-well plate (pre-chilled).

Detailed Protocol

-

Matrigel Coating (The "Ice" Step):

-

Thaw Matrigel overnight at 4°C on ice. Do not let it warm up. [1]

-

Pre-chill 96-well plates and pipette tips at -20°C.

-

Place the 96-well plate on ice. Add 50 µL of Matrigel per well. Ensure no bubbles form (bubbles break tubes).

-

Incubate plate at 37°C for 30-60 minutes to polymerize the gel.

-

-

Cell Seeding:

-

Harvest HUVECs and resuspend in basal medium (low serum, e.g., 0.5% FBS) to starve them slightly, sensitizing them to VEGF.[1]

-

Density: 1.5 x 10⁴ cells/well in 100 µL volume.

-

-

Treatment:

-

Incubation & Imaging:

-